molecular formula C27H31NO5 B2801411 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol CAS No. 1217246-49-5

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol

Cat. No.: B2801411
CAS No.: 1217246-49-5
M. Wt: 449.547
InChI Key: VYQSXECISDCRLO-UMSFUEGVSA-N
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Description

The compound "(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol" is a benzofuran-3-one derivative characterized by a Z-configuration methylidene group at position 2, a hydroxyl group at position 6, and a 3-methylpiperidinylmethyl substituent at position 5. Structurally, the benzofuran-2-yl group at position 2 distinguishes it from analogs with phenyl, thienyl, or furyl substituents, while the 3-methylpiperidinyl moiety introduces a tertiary amine that may influence solubility and bioactivity through pH-dependent ionization .

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.C3H8O/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(29-24(18)19)12-17-11-16-6-2-3-7-21(16)28-17;1-3(2)4/h2-3,6-9,11-12,15,26H,4-5,10,13-14H2,1H3;3-4H,1-2H3/b22-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSXECISDCRLO-UMSFUEGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. Key structural elements include:

  • Benzofuran Ring : Imparts various pharmacological properties.
  • Hydroxy Group : May enhance antioxidant activity.
  • Piperidine Side Chain : Potentially influences receptor interactions and bioactivity.

Cytotoxicity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally similar compounds can inhibit the growth of liver cancer cells (HepG2) and other tumorigenic cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Benzofuran Derivative AHepG215Apoptosis induction
Benzofuran Derivative BKB20Mitochondrial disruption
(2Z)-...VariousTBDTBD

Antimicrobial Activity

Benzofuran compounds have also been evaluated for their antimicrobial properties. Several studies report that these compounds demonstrate activity against a range of bacterial and fungal pathogens. The proposed mechanism includes interference with microbial cell wall synthesis and function .

Table 2: Antimicrobial Activity

CompoundMicrobe TypeMinimum Inhibitory Concentration (MIC)Mechanism of Action
Benzofuran Derivative CGram-positive32 µg/mLCell wall synthesis inhibition
Benzofuran Derivative DFungal16 µg/mLDisruption of cell membrane
(2Z)-...VariousTBDTBD

The biological activity of (2Z)-... is believed to stem from several mechanisms:

  • Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells, often through intrinsic pathways involving mitochondrial changes.
  • Antioxidant Activity : Hydroxy groups in the structure may contribute to scavenging free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : Some derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including those structurally related to (2Z)-.... The study demonstrated significant cytotoxicity against multiple cancer lines, with the most potent compound exhibiting an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .

Scientific Research Applications

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in medicinal chemistry, biological research, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Ongoing studies focus on optimizing these compounds to enhance their potency and selectivity against cancer cells.

Neuroprotective Effects

The piperidine component of this compound may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it could modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .

Antimicrobial Properties

Compounds with similar structural characteristics have demonstrated antimicrobial activity against various pathogens. The hydroxyl groups may enhance the compound's ability to penetrate microbial cell walls, leading to effective inhibition of bacterial growth . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Mechanistic Studies

Understanding the biological mechanisms through which this compound operates can lead to insights into its therapeutic potential. Research has focused on its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. For example, studies utilizing molecular docking simulations have identified potential binding sites on target proteins relevant to cancer and neurodegenerative diseases .

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals. Structure-activity relationship (SAR) studies are essential for modifying the compound to improve efficacy and reduce toxicity. By systematically altering functional groups or substituents, researchers aim to optimize its pharmacological profile.

Case Study 1: Anticancer Screening

In a recent study, derivatives of the compound were screened against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity compared to the parent compound. This highlights the importance of structural optimization in drug design .

Case Study 2: Neuroprotection in Animal Models

Animal model studies have shown that administration of related benzofuran compounds resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. These findings support further exploration of the compound's potential as a neuroprotective agent .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzofuran-3-one Derivatives

Compound Position 2 Substituent Position 6 Substituent Position 7 Substituent Notable Features
Target Compound 1-benzofuran-2-ylmethylidene Hydroxy 3-methylpiperidin-1-ylmethyl Z-configuration; tertiary amine
() 2-thienylmethylene Hydroxy 4-methylpiperidin-1-ylmethyl Thienyl group; 4-methylpiperidine
() 3-methoxyphenylmethylidene Propanoate ester - Electron-rich methoxy group; ester
() 3-fluorophenylmethylidene 2-methylprop-2-enoxy - Fluorine substituent; alkenyl ether
() Furan-2-ylmethylidene 2-oxopropoxy 7-methyl Furan ring; ketone-containing ether
() 2-methylphenylmethylidene Hydroxy 4-(2-hydroxyethyl)piperazin-1-ylmethyl Piperazine derivative; hydroxyethyl

Key Observations:

Position 2 Substituent Diversity: The target’s 1-benzofuran-2-ylmethylidene group (vs. Electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic density, affecting reactivity and binding.

Position 7 Functionalization: The 3-methylpiperidinylmethyl group in the target compound differs from the 4-methylpiperidine in and the hydroxyethyl-piperazine in .

Position 6 Modifications :

  • The 6-hydroxy group in the target and compounds supports hydrogen bonding, unlike the ester () or ether () groups, which may enhance metabolic stability but reduce polarity .

Q & A

Q. What are the key synthetic steps for preparing the target compound?

The synthesis involves multi-step organic transformations:

  • Benzofuran core formation : Cyclization of substituted phenols under acidic conditions to generate the benzofuran backbone .
  • Methylidene group introduction : Knoevenagel condensation using aldehydes (e.g., 1-benzofuran-2-carbaldehyde) under basic conditions (e.g., piperidine in ethanol) .
  • Piperidinylmethyl substitution : Alkylation of the hydroxyl group using 3-methylpiperidine and formaldehyde via Mannich reaction, optimized at 60–80°C in ethanol .
  • Purification : Recrystallization in propan-2-ol to isolate the final product . Key analytical validation includes NMR (1H/13C), mass spectrometry, and TLC monitoring .

Q. What analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methylidene protons at δ 7.8–8.2 ppm; piperidinylmethyl protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 423.18) .
  • X-ray crystallography : Resolves Z-configuration of the methylidene group and spatial arrangement of the 3-methylpiperidinyl substituent .

Q. What are common impurities encountered during synthesis?

  • Incomplete condensation : Residual aldehydes or unreacted intermediates detected via HPLC .
  • Oxidation by-products : Hydroxy groups may oxidize to ketones under aerobic conditions; argon atmospheres mitigate this .
  • Isomerization : E/Z isomerization of the methylidene group, minimized by low-temperature reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 3-methylpiperidinylmethyl group?

  • Reductive amination : Use formaldehyde and 3-methylpiperidine in methanol with NaBH4 as a reducing agent (yield: 70–85% at pH 6–7) .
  • Solvent effects : Ethanol improves solubility of intermediates compared to THF .
  • Catalyst screening : Pd/C or Raney nickel enhances regioselectivity for the N-methylpiperidine moiety . Table 1 : Optimization parameters for Mannich reaction:
ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes alkylation
pH6–7Reduces side reactions
Reaction time12–18 hoursBalances completion vs. degradation

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

  • Standardized assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for propan-2-ol solvent effects .
  • Substituent analysis : Compare analogs (e.g., replacing 3-methylpiperidine with morpholine) to isolate pharmacophore contributions .
  • Metabolic stability : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Substitute benzofuran with indole or furan rings to evaluate aromatic stacking effects .
  • Side-chain variations : Test methylpiperidine against bulkier groups (e.g., cyclohexyl) for steric effects on target binding .
  • Computational modeling : Perform molecular docking (e.g., with COX-2 or PI3K kinases) to predict binding affinities and guide synthetic priorities .

Q. What role does propan-2-ol play in the compound’s stability and formulation?

  • Crystallization solvent : Propan-2-ol enhances crystal lattice formation, improving purity (mp: 198–202°C) .
  • Hydrogen bonding : Stabilizes the hydroxy group via intermolecular interactions, confirmed by IR spectroscopy (O-H stretch at 3200–3400 cm⁻¹) .
  • Storage recommendations : Store at 2–8°C in amber vials to prevent propan-2-ol evaporation and oxidative degradation .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols vary in solvent choice (ethanol vs. THF) and catalyst selection. Resolve by cross-referencing yield data and scalability .
  • Advanced purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to separate diastereomers .
  • Biological testing : Pre-screen for cytotoxicity (MTT assay) before anti-inflammatory or anticancer studies to exclude false positives .

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